molecular formula C9H9ClO B086584 2-Allyl-4-chlorophenol CAS No. 13997-73-4

2-Allyl-4-chlorophenol

Cat. No. B086584
CAS RN: 13997-73-4
M. Wt: 168.62 g/mol
InChI Key: NQZKLVHWFYHXGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Spectroscopic and Theoretical Studies : 2-Allyl-4-chlorophenol and its derivatives have been synthesized and investigated using theoretical and spectroscopic methods, revealing variations in the energy and structure of hydrogen bonds based on substituents (Rademacher, Khelashvili, & Kowski, 2005).
  • Versatile Synthon for Sequential α-Alkylation/Cobalt-Catalyzed Allylic Substitution : Allyl 4-chlorophenyl sulfone, a versatile linchpin, has been identified for sequential transformations allowing regioselective access to branched allylic substitution products (Kojima et al., 2020).

Molecular Structure Analysis

  • Intramolecular OH-pi Hydrogen Bonding : Studies on 4-substituted 2-allyphenols, which include 2-allyl-4-chlorophenol, demonstrate how substituents in the 4-position affect the intramolecular OH-pi hydrogen bond, a key aspect of its molecular structure (Rademacher et al., 2005).

Chemical Reactions and Properties

  • Anodic Oxidation : 4-Allyl-2,6-dimethoxyphenol and related compounds, including those similar to 2-allyl-4-chlorophenol, undergo anodic oxidation to yield various oxidation products, involving both radical and cationic reactions (Nishiyama et al., 1983).

Physical Properties Analysis

  • Hydrogen Bond Acceptor Properties : The 1H NMR spectra analysis of derivatives of 2-allylphenol, including 2-allyl-4-chlorophenol, provides insights into their physical properties, such as hydrogen bond acceptor capabilities (Schaefer, Sebastian, & Wildman, 1979).

Chemical Properties Analysis

  • Photocatalytic Decomposition : A study on the photocatalytic decomposition of 4-chlorophenols, related to 2-allyl-4-chlorophenol, highlights the potential environmental applications of such compounds in removing toxic and non-biodegradable organic contaminants (Singh et al., 2017).

Scientific Research Applications

  • Photocatalytic Degradation of Chlorophenols : Research has shown that chlorophenols can be degraded using copper-doped titanium dioxide under visible light, demonstrating potential applications in environmental remediation and pollutant degradation (Lin et al., 2018).

  • Hydrogen Bond Acceptance : Studies on derivatives of 2-allylphenol, including 2-allyl-6-chlorophenol, indicate their ability to act as hydrogen bond acceptors, which could be relevant in molecular interaction studies and drug design (Schaefer et al., 1979).

  • Photodegradation Mechanisms : Theoretical research on the photodegradation of chlorophenols like 2,4-dichlorophenol by singlet oxygen reveals insights into chemical reaction mechanisms, which can be applied in the development of more efficient degradation processes (Song et al., 2008).

  • Photocatalytic Detoxification : Studies comparing various titanium dioxide catalysts in the degradation of 4-chlorophenol provide insights into optimizing catalysts for environmental applications, such as water purification (Guillard et al., 1999).

  • Electrochemical Oxidation Studies : Research on the degradation of 4-chlorophenol using carbon black-slurry electrodes contributes to the understanding of electrochemical methods for pollutant removal (Boudenne & Cerclier, 1999).

  • Peroxidation in Photodegradation : Theoretical studies on the peroxidation of chlorophenols, including 2-chlorophenol, in gas phase and aqueous solutions, offer insights into the reaction mechanisms important for photodegradation processes (Wu et al., 2009).

  • Magnetic Nanocomposite for Photocatalysis : The development of magnetic nanocomposites for the decomposition of chlorophenols in water showcases advancements in nanotechnology for environmental remediation (Singh et al., 2017).

  • Activated Carbon in Photocatalysis : Research on the catalytic decomposition of hydrogen peroxide and 4-chlorophenol in the presence of modified activated carbons highlights the potential of using activated carbon in environmental cleaning processes (Huang et al., 2003).

Safety And Hazards

When handling 2-Allyl-4-chlorophenol, it is recommended to wash face, hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area .

Future Directions

Future research on 2-Allyl-4-chlorophenol and similar compounds could focus on their potential applications in the construction of nitrogen-based heterocyclic compounds . The enantioselective intramolecular allylic amination has been accomplished using chiral iridium complex derived from [Ir (CDD)Cl2]2 and ligand 7 .

properties

IUPAC Name

4-chloro-2-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6,11H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZKLVHWFYHXGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074513
Record name 4-Chloro-2-allylphenol
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Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyl-4-chlorophenol

CAS RN

13997-73-4
Record name 2-Allyl-4-chlorophenol
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Record name 2-Allyl-4-chloro-phenol
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Record name 2-Allyl-4-chlorophenol
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Record name 4-Chloro-2-allylphenol
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Record name 2-allyl-4-chlorophenol
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Record name 2-ALLYL-4-CHLORO-PHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
DT Dalgleish, NP Forrest, DC Nonhebel… - Journal of the Chemical …, 1977 - pubs.rsc.org
… The reaction of 2-allyl-4-t-butylphenol with vanadium oxide trichloride gave 2-allyl-4-chlorophenol and 2-allyl-4.6-dichlorophenol. The reactions of several other phenols with vanadium …
Number of citations: 1 pubs.rsc.org
S Fujisawa, T Atsumi, Y Kadoma, H Sakagami - Toxicology, 2002 - Elsevier
… ESR spectra of 100 mM of 2-allyl-4-chlorophenol (1), 2-allyl-4-phenylphenol (2), 2-allyl-4-methoxyphenol (3), 2-allyl-4-acetylphenol (4), 2-allyl-4-nitrophenol (5), 2-allyl-4-butylphenol (6)…
Number of citations: 348 www.sciencedirect.com
Y Kadoma, T Atsumi, N Okada, M Ishihara, I Yokoe… - Molecules, 2007 - mdpi.com
The radical-scavenging activities of the synthetic antioxidants 2-allyl-4-X-phenol (X=NO 2 , Cl, Br, OCH 3 , COCH 3 , CH 3 , t-(CH 3 ) 3 , C 6 H 5 ) and 2,4-dimethoxyphenol, and the …
Number of citations: 20 www.mdpi.com
FM Sonnenberg - The Journal of Organic Chemistry, 1970 - ACS Publications
It has been found that allyl phenyl ethers undergo a facile rearrangement in the presence of alkylalumi-num halides. Other workers have reported that Lewis acids such as boron …
Number of citations: 57 pubs.acs.org
L Kong, Q Lin, X Lv, Y Yang, Y Jia, Y Zhou - Green Chemistry, 2009 - pubs.rsc.org
… To this point, we have developed a solvent-free method to efficiently synthesize 2-allyl-4-chlorophenolviaClaisen rearrangement in a microreactor system in high yield within a short …
Number of citations: 40 pubs.rsc.org
R Chanthateyanonth, H Alper - Advanced Synthesis & Catalysis, 2004 - Wiley Online Library
… [a] Reactions were conducted using 50 mg (0.8Â10À2 mmol) of A, 0.04 mmol of dppb and 1 mmol of 2-allyl-4-chlorophenol for 48 hours in toluene at 600 psi and 1208C. …
Number of citations: 61 onlinelibrary.wiley.com
GE Ham, WP Coker - The Journal of Organic Chemistry, 1964 - ACS Publications
… studied the selective hydrogenationof the double bond in 2-allyl-4chlorophenol over … Kindler, Oelschlager, and Henrich found that in the hydrogenation of 2-allyl-4-chlorophenol certain …
Number of citations: 36 pubs.acs.org
YL Lin, JY Cheng, YH Chu - Tetrahedron, 2007 - Elsevier
With microwaves, a chemically stable ionic liquid [b-3C-im][NTf 2 ] recently developed in our laboratory was used as solvent and successfully applied to accelerate Claisen …
Number of citations: 52 www.sciencedirect.com
F Ye, H Alper - Advanced Synthesis & Catalysis, 2006 - Wiley Online Library
… methyl or methoxy group in the 6-position gave lactones in good selectivity for the sevenmembered ring product, while the selectivity was appreciably lower using 2-allyl-4-chlorophenol …
Number of citations: 67 onlinelibrary.wiley.com
D Li, PW Seavill, JD Wilden - ChemElectroChem, 2019 - Wiley Online Library
… 2-Allyl-4-chlorophenol (0.20 g, 1.2 mmol) and sodium iodide (0.71 g, 4.8 mmol) used to yield a yellow oil (0.28 g, 81 % yield). R f =0.5 (10 % EtOAc/pet. ether.); 1 H NMR (400 MHz, …

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